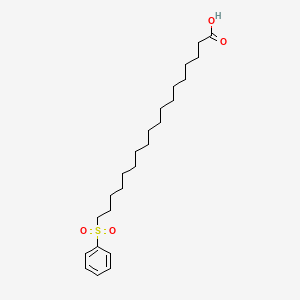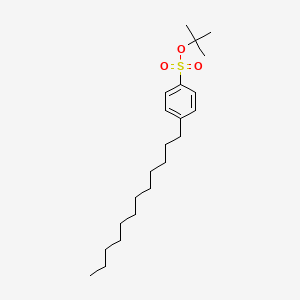
tert-Butyl 4-dodecylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-dodecylbenzene-1-sulfonate is an organic compound with the molecular formula C22H38O3S. It is a sulfonate ester derived from benzene, featuring a tert-butyl group and a long dodecyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-dodecylbenzene-1-sulfonate typically involves the sulfonation of 4-dodecylbenzene followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization and esterification under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology has been explored to enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the sulfonate group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Tert-Butyl 4-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a surfactant in organic synthesis and catalysis.
Biology: Employed in studies involving membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of tert-Butyl 4-dodecylbenzene-1-sulfonate involves its surfactant properties, which allow it to reduce surface tension and interact with hydrophobic and hydrophilic molecules. This interaction is crucial in applications such as emulsification and solubilization. The molecular targets include lipid bilayers and protein interfaces, where it can alter membrane dynamics and protein function .
Comparison with Similar Compounds
Similar Compounds
Tert-Butylbenzene: Lacks the sulfonate group and long alkyl chain.
Dodecylbenzene Sulfonate: Similar structure but without the tert-butyl group.
Tert-Butyl 4-methylbenzene-1-sulfonate: Contains a methyl group instead of a dodecyl chain.
Uniqueness
Tert-Butyl 4-dodecylbenzene-1-sulfonate is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic sulfonate group, making it an effective surfactant with diverse applications in various fields .
Properties
CAS No. |
165378-16-5 |
|---|---|
Molecular Formula |
C22H38O3S |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
tert-butyl 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S/c1-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)26(23,24)25-22(2,3)4/h16-19H,5-15H2,1-4H3 |
InChI Key |
MRZGYSDNVZSIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
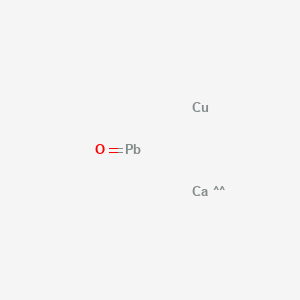
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
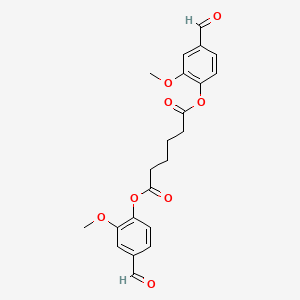
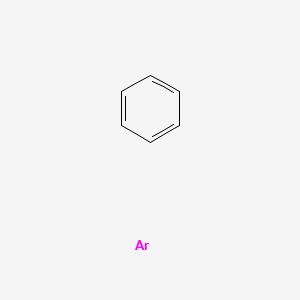
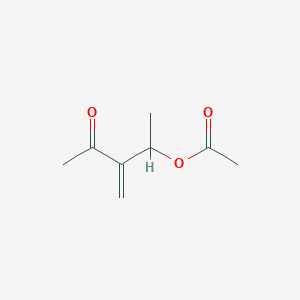
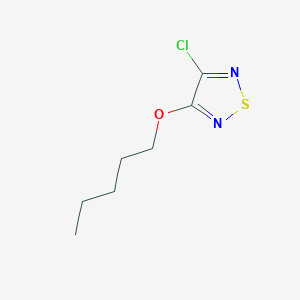
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
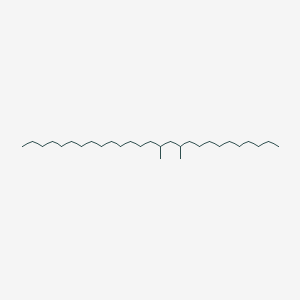
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
